2-hydroxy-6-iodo-1H-quinolin-4-one
Description
Properties
IUPAC Name |
2-hydroxy-6-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLVHDAWGTCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination Using Iodine in Dimethylformamide (DMF)
A widely adopted method (General Procedure B in) involves treating a quinolinone substrate with iodine in the presence of n-butylamine and potassium iodide. For example, 6-chloro-2-methylquinolin-4(1H)-one undergoes iodination at the 3-position with 97% yield. Adapting this for 6-iodination requires a directing group at the 2-position (e.g., hydroxy or methoxy).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | Room temperature |
| Iodine Equivalents | 1.0 eq |
| Base | n-Butylamine (10 eq) |
| Reaction Time | 12 hours |
Mechanistic Insight
The hydroxy group at the 2-position directs electrophilic iodination to the adjacent 6-position via coordination to iodine. Quenching with sodium thiosulfate ensures residual iodine removal, critical for product purity.
Ring Construction via Cyclization
Gould-Jacobs Cyclization of Iodinated Anilines
A modified Gould-Jacobs reaction enables the synthesis of the quinolinone core from iodinated anthranilic acid derivatives. Heating an ethanolic solution of 5-iodoanthranilic acid with diethyl ethoxymethylenemalonate forms the quinoline skeleton, followed by acid-catalyzed cyclization to the 4-ketone.
Typical Protocol
-
Condensation : 5-Iodoanthranilic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq) in ethanol, refluxed for 6 hours.
-
Cyclization : Treat intermediate with polyphosphoric acid (PPA) at 120°C for 3 hours.
Yield : ~65–70% after recrystallization from methanol.
Functional Group Interconversion
Demethylation of Methoxy Precursors
Methoxy groups at the 2-position are demethylated using hydrobromic acid (General Procedure H in). For instance, 2-methoxy-6-iodoquinolin-4-one reacts with 50% HBr in acetic acid at 90°C for 24 hours, yielding the 2-hydroxy derivative.
Optimization Data
| Condition | Outcome |
|---|---|
| HBr Concentration | 50% in acetic acid |
| Temperature | 90°C |
| Time | 24 hours |
| Yield | 85–90% |
Characterization
-
1H NMR (DMSO-d6): δ 12.87 (s, 1H, OH), 8.20–8.25 (m, 1H), 7.74–7.83 (m, 2H).
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HRMS : m/z 286.9443 (calculated for C9H6INO2).
Alternative Pathways
Suzuki-Miyaura Coupling for Late-Stage Iodination
While less common, palladium-catalyzed coupling can introduce iodine post-cyclization. A boronic ester at the 6-position reacts with iodine under Miyaura borylation conditions, though yields are moderate (50–60%).
Analytical and Practical Considerations
Troubleshooting Low Yields
-
Iodination Failure : Ensure stoichiometric iodine and rigorous exclusion of moisture.
-
Demethylation Side Reactions : Use fresh HBr and monitor reaction progress via TLC.
Chemical Reactions Analysis
Types of Reactions: The compound “2-hydroxy-6-iodo-1H-quinolin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
The compound “2-hydroxy-6-iodo-1H-quinolin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, “this compound” is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of “2-hydroxy-6-iodo-1H-quinolin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in the action of “this compound” are studied to understand its biological and chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinolinone derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of 2-hydroxy-6-iodo-1H-quinolin-4-one and key analogs:
Structural and Physicochemical Properties
- Hydroxy Group Position : A 2-hydroxy group (vs. 4-hydroxy in ) may reduce acidity (pKa) due to resonance stabilization differences, affecting solubility and hydrogen-bonding capacity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxy-6-iodo-1H-quinolin-4-one?
- Methodological Answer : A common approach involves iodination of the precursor 2-hydroxyquinolin-4-one using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like acetic acid or DMF. Reaction conditions (e.g., temperature, stoichiometry) should be optimized via thin-layer chromatography (TLC) monitoring. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Similar protocols for halogenated quinolinones, such as 6-chloro-2-phenylquinolin-4-one, highlight the importance of protecting the hydroxyl group during iodination to avoid side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify the hydroxyl (O–H stretch, ~3200 cm⁻¹) and carbonyl (C=O stretch, ~1660 cm⁻¹) groups. Hydrogen bonding in the solid state may broaden the O–H peak .
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.5–8.5 ppm) and the hydroxyl proton (δ ~10–12 ppm, exchangeable with D₂O). ¹³C NMR confirms the carbonyl carbon (δ ~180 ppm) and iodine’s deshielding effect on adjacent carbons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern (due to iodine’s natural abundance) .
Q. How can researchers confirm the purity of synthesized this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (acidified with 0.1% TFA).
- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (deviation <0.4% acceptable).
- Melting Point : Sharp melting range (<2°C) indicates purity. Literature data for analogous compounds (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one) suggest MP ~250–300°C .
Advanced Research Questions
Q. How can contradictions in reported biological activities of halogenated quinolinones be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity using the same bacterial strains and growth media).
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing iodine with chlorine/fluoro) to isolate electronic vs. steric effects. For example, 3-chloro-6-fluoro-4-hydroxyquinolin-2-one showed altered activity compared to non-halogenated analogs .
- Data Reproduibility : Use orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to cross-validate results .
Q. What strategies improve the aqueous solubility of this compound for in vitro studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., β-cyclodextrin) to enhance solubility without cytotoxicity.
- Prodrug Synthesis : Introduce phosphate or glycoside groups at the hydroxyl position, which hydrolyze in physiological conditions. This approach succeeded with 5-aminoquinolin-4-one derivatives .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
Q. How can computational methods predict the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry (B3LYP/6-31G* level) to identify electrophilic sites (e.g., iodine’s susceptibility to nucleophilic substitution).
- Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina. Compare binding affinities with known inhibitors like 7-chloro-1-cyclopropyl-6-fluoroquinolin-4-one .
- Reaction Pathway Modeling : Use Gaussian or ORCA to model iodination kinetics and transition states .
Q. How to address discrepancies in NMR spectral data for quinolinone derivatives?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent shifts. For exchangeable protons (e.g., –OH), compare spectra with and without D₂O shaking.
- 2D NMR : HSQC and HMBC resolve overlapping signals. For example, HMBC correlations between the hydroxyl proton and C-4 carbonyl confirm hydrogen bonding .
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerization) by acquiring spectra at 25°C and 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
